Cas no 1260864-17-2 (Methyl 5-amino-2-fluoroisonicotinate)

Methyl 5-amino-2-fluoroisonicotinate is a fluorinated pyridine derivative with a methyl ester and amino functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure combines reactivity at the amino group with the stability imparted by the fluorine substituent, enabling selective modifications for targeted applications. The ester moiety facilitates further transformations, such as hydrolysis or amidation, while the fluorine atom enhances electronic properties, influencing binding affinity in bioactive compounds. This compound is particularly valuable in the development of heterocyclic scaffolds for drug discovery, offering a balance of synthetic flexibility and structural diversity. High purity grades ensure consistent performance in research and industrial processes.
Methyl 5-amino-2-fluoroisonicotinate structure
1260864-17-2 structure
Product name:Methyl 5-amino-2-fluoroisonicotinate
CAS No:1260864-17-2
MF:C7H7FN2O2
MW:170.141084909439
CID:4908672

Methyl 5-amino-2-fluoroisonicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-2-fluoroisonicotinate
    • Inchi: 1S/C7H7FN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
    • InChI Key: FHAHUTCSYLVNGO-UHFFFAOYSA-N
    • SMILES: FC1=CC(C(=O)OC)=C(C=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1

Methyl 5-amino-2-fluoroisonicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7829219-0.1g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
0.1g
$715.0 2025-02-22
Enamine
EN300-7829219-0.25g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
0.25g
$748.0 2025-02-22
Enamine
EN300-7829219-5.0g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
5.0g
$2360.0 2025-02-22
Enamine
EN300-7829219-0.5g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
0.5g
$781.0 2025-02-22
Alichem
A029002122-500mg
Methyl 5-Amino-2-fluoroisonicotinate
1260864-17-2 95%
500mg
$1668.15 2023-09-03
Enamine
EN300-7829219-10.0g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
10.0g
$3500.0 2025-02-22
Alichem
A029002122-1g
Methyl 5-Amino-2-fluoroisonicotinate
1260864-17-2 95%
1g
$3010.80 2023-09-03
Enamine
EN300-7829219-1.0g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
1.0g
$813.0 2025-02-22
Enamine
EN300-7829219-0.05g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
0.05g
$683.0 2025-02-22
Enamine
EN300-7829219-2.5g
methyl 5-amino-2-fluoropyridine-4-carboxylate
1260864-17-2 95.0%
2.5g
$1594.0 2025-02-22

Additional information on Methyl 5-amino-2-fluoroisonicotinate

Methyl 5-Amino-2-Fluoroisonicotinate: A Comprehensive Overview

Methyl 5-amino-2-fluoroisonicotinate, with the CAS number 1260864-17-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. The structure of methyl 5-amino-2-fluoroisonicotinate features a substituted isonicotinic acid moiety with a methyl ester group, an amino group at the 5-position, and a fluoro substituent at the 2-position. These structural elements contribute to its unique chemical properties and potential applications in drug design and development.

The synthesis of methyl 5-amino-2-fluoroisonicotinate involves a series of well-established organic reactions, including nucleophilic substitutions, eliminations, and esterifications. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various routes to optimize the synthesis process, focusing on minimizing reaction steps and improving selectivity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of key intermediates, thereby enhancing the overall efficiency of the synthesis pathway.

One of the most promising applications of methyl 5-amino-2-fluoroisonicotinate lies in its potential as a lead compound for drug discovery. The presence of an amino group and a fluoro substituent introduces functional diversity into the molecule, making it an attractive candidate for exploring interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer drug development. Furthermore, its structural versatility allows for further modification to enhance bioavailability and efficacy.

In addition to its pharmacological applications, methyl 5-amino-2-fluoroisonicotinate has also been investigated for its electronic properties in materials science. The conjugated system within the molecule contributes to its ability to act as a semiconductor material in organic electronics. Recent research has explored its use in organic field-effect transistors (OFETs), where it has shown promising charge transport properties. These findings highlight the compound's potential in advancing next-generation electronic devices.

The toxicological profile of methyl 5-amino-2-fluoroisonicotinate is another area of active research. Initial studies indicate that it exhibits low acute toxicity in animal models; however, long-term effects remain to be thoroughly investigated. Regulatory agencies require comprehensive safety assessments before this compound can be considered for therapeutic or commercial applications. Ongoing research aims to elucidate its mechanisms of action at cellular and molecular levels to ensure its safe use.

From a synthetic chemistry perspective, methyl 5-amino-2-fluoroisonicotinate serves as a valuable building block for constructing more complex molecules. Its reactivity under various reaction conditions allows chemists to explore diverse transformations, such as Suzuki couplings and nucleophilic aromatic substitutions. These reactions enable the creation of libraries of structurally related compounds, which can be screened for desired biological activities.

In conclusion, methyl 5-amino-2-fluoroisonicotinate represents a multifaceted compound with applications spanning drug discovery, materials science, and synthetic chemistry. Its unique structure endows it with versatile properties that continue to be explored by researchers worldwide. As new insights into its chemical behavior and biological effects emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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